3-Amino-4-phenoxy-5-sulfamoylbenzoic acid 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid Bumetanide related compound A (Desbutyl Bumetanide) is a metabolite of Bumetanide.
Brand Name: Vulcanchem
CAS No.: 28328-54-3
VCID: VC21335897
InChI: InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)
SMILES: C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N
Molecular Formula: C13H12N2O5S
Molecular Weight: 308.31 g/mol

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

CAS No.: 28328-54-3

VCID: VC21335897

Molecular Formula: C13H12N2O5S

Molecular Weight: 308.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid - 28328-54-3

Description

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C₁₃H₁₂N₂O₅S and a molecular weight of 308.31 g/mol . It is characterized by its unique chemical structure, which includes an amino group, a phenoxy group, and a sulfamoyl group attached to a benzoic acid core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid exhibits notable antimicrobial activity. It has been investigated for its ability to inhibit urease, an enzyme critical for the survival of certain pathogenic bacteria like Helicobacter pylori, which is associated with peptic ulcers. By inhibiting urease, this compound may help reduce ammonia production in the stomach, potentially leading to decreased colonization of H. pylori and improved therapeutic outcomes for patients suffering from gastric ailments.

Anti-inflammatory Effects

Preliminary studies suggest that 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid may modulate inflammatory pathways effectively, making it a candidate for treating inflammatory conditions. Its structural similarities with known anti-inflammatory drugs support this hypothesis.

Enzyme Inhibition Studies

This compound serves as a valuable tool in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms. Its role as an enzyme inhibitor has been highlighted in various studies focusing on urease inhibition assays.

Industrial Applications

In the field of organic chemistry, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is utilized as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile reactions that can lead to the development of specialty chemicals and materials.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Functional GroupsBiological Activity
3-Amino-4-phenoxy-5-sulfamoylbenzoic acidC₁₃H₁₂N₂O₅SAmino, Phenoxy, SulfamoylAntimicrobial
4-Phenoxybenzoic acidC₁₀H₈O₃PhenoxyLess versatile
3-Amino-4-phenoxybenzoic acidC₁₀H₉NO₃Amino, PhenoxyLimited biological activity
5-Sulfamoyl-2-aminobenzoic acidC₈H₉NO₄SAmino, SulfamoylDifferent chemical properties

Pharmaceutical Applications

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is also used as a reference standard in pharmaceutical testing, particularly for bumetanide, a loop diuretic . Its role as an impurity reference material highlights its importance in ensuring the quality of pharmaceutical formulations.

CAS No. 28328-54-3
Product Name 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
Molecular Formula C13H12N2O5S
Molecular Weight 308.31 g/mol
IUPAC Name 3-amino-4-phenoxy-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)
Standard InChIKey GVQZPZSQRCXSJI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N
Purity > 95%
Quantity Milligrams-Grams
Synonyms 3-Amino-4-phenoxy-5-sulphamoylbenzoic acid; Desbutylbumetanide; PF 1578; Bumetanide impurity B
PubChem Compound 119927
Last Modified Aug 15 2023

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